CK1δ Inhibitory Potency: Indolizine Core with 4-Fluorobenzoyl at Position 3 Delivers Low Nanomolar IC50
A structurally proximate analog, 2-methyl-amino-3-[(4-fluorophenyl)carbonyl]indolizine-1-carboxamide, which shares the identical indolizine-1-carboxamide core and 3-(4-fluorobenzoyl) substitution as the target compound, is a potent and selective casein kinase 1 delta (CK1δ) inhibitor with an in vitro IC50 of 20–30 nM [1]. In contrast, the widely used reference CK1 inhibitor IC261 exhibits IC50 values of ~1 µM for CK1δ and CK1ε, representing a >30-fold potency differential [2]. This class-level data establishes that the 3-(4-fluorobenzoyl)indolizine-1-carboxamide scaffold supports low nanomolar target engagement, a property not shared by indolizine analogs lacking the 4-fluorobenzoyl moiety or bearing alternative substitution patterns.
| Evidence Dimension | CK1δ inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 20–30 nM (2-methyl-amino analog sharing core scaffold; target compound-specific data not available in open literature) |
| Comparator Or Baseline | IC261 (CK1 reference inhibitor): IC50 ~1000 nM for CK1δ and CK1ε |
| Quantified Difference | >30-fold greater potency for the indolizine-1-carboxamide scaffold vs. IC261; target compound potency projected within low nanomolar range based on scaffold conservation |
| Conditions | In vitro kinase inhibition assay; recombinant CK1δ enzyme |
Why This Matters
For procurement decisions in kinase drug discovery, the 3-(4-fluorobenzoyl)indolizine-1-carboxamide scaffold offers a validated path to low nanomolar CK1δ inhibition that is not achievable with earlier-generation CK1 inhibitors or indolizine analogs lacking this specific substitution.
- [1] Kuhn, K., Sheridan, J. M., Kienle, S., Pike, I. H., Heal, J. R., & Hamilton, W. D. O. (2016). Casein kinase 1 delta inhibitor. U.S. Patent No. 10,815,230 B2. (Filed May 13, 2016). View Source
- [2] Mashhoon, N., DeMaggio, A. J., Tereshko, V., Bergmeier, S. C., Egli, M., Hoekstra, M. F., & Kuret, J. (2000). Crystal structure of a conformation-selective casein kinase-1 inhibitor. Journal of Biological Chemistry, 275(26), 20052–20060. (IC261 characterization). View Source
